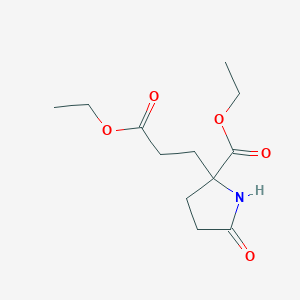
3,4-Dibromomandelic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dibromomandelic acid is an organic compound that belongs to the class of mandelic acids, which are aromatic alpha-hydroxy acids. This compound is characterized by the presence of two bromine atoms attached to the benzene ring at the 3 and 4 positions, and a carboxylic acid group attached to the alpha carbon. It is a white to pale beige solid that is slightly soluble in DMSO and methanol .
準備方法
Synthetic Routes and Reaction Conditions: 3,4-Dibromomandelic acid can be synthesized through the bromination of mandelic acid. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 4 positions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product can be achieved through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions: 3,4-Dibromomandelic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of debrominated or partially debrominated products.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Debrominated or partially debrominated products.
Substitution: Products with new functional groups replacing the bromine atoms.
科学的研究の応用
3,4-Dibromomandelic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fine chemicals, dyes, and other industrial products
作用機序
The mechanism of action of 3,4-Dibromomandelic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and the carboxylic acid group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways may vary depending on the specific application or biological system being studied .
類似化合物との比較
3,4-Dihydroxymandelic acid: Similar in structure but with hydroxyl groups instead of bromine atoms.
3,4-Dimethylmandelic acid: Contains methyl groups instead of bromine atoms.
3,4-Dichloromandelic acid: Contains chlorine atoms instead of bromine atoms
Uniqueness: 3,4-Dibromomandelic acid is unique due to the presence of bromine atoms, which impart distinct chemical and biological properties. The bromine atoms enhance the compound’s reactivity and potential biological activities compared to its analogs with different substituents .
特性
分子式 |
C8H6Br2O3 |
|---|---|
分子量 |
309.94 g/mol |
IUPAC名 |
2-(3,4-dibromophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6Br2O3/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,7,11H,(H,12,13) |
InChIキー |
ABEPIWZEQURMBM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(C(=O)O)O)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Bromo-4-[(dimethylamino)methyl]phthalazin-1(2H)-one](/img/structure/B13691325.png)





![4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-amine](/img/structure/B13691384.png)





